molecular formula C16H22FNO5S2 B2853153 3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE CAS No. 1448136-51-3

3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE

Cat. No.: B2853153
CAS No.: 1448136-51-3
M. Wt: 391.47
InChI Key: SRSZTBUIBKOJEE-UHFFFAOYSA-N
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Description

3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE is a complex organic compound that features both cyclohexyl and azetidine rings, along with sulfonyl and fluoro-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of cyclohexylsulfonyl chloride with 3-fluoro-4-methoxyphenylsulfonyl azetidine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluoro-methoxyphenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylsulfonyl)-1-phenylazetidine
  • 3-(Cyclohexylsulfonyl)-1-(4-methoxyphenyl)azetidine
  • 3-(Cyclohexylsulfonyl)-1-(3-fluorophenyl)azetidine

Uniqueness

3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-cyclohexylsulfonyl-1-(3-fluoro-4-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO5S2/c1-23-16-8-7-13(9-15(16)17)25(21,22)18-10-14(11-18)24(19,20)12-5-3-2-4-6-12/h7-9,12,14H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSZTBUIBKOJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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